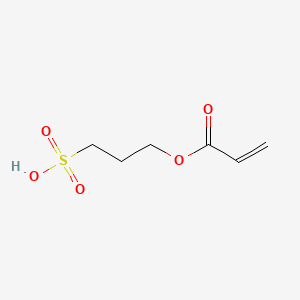
3-Sulfopropyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfopropyl acrylate is synthesized through the polymerization of acrylic monomers. The process involves UV-initiated polymerization in the presence of cross-linking agents such as N, N′-methylenebisacrylamide. This method is user-friendly, cost-efficient, and proceeds in an aqueous environment under atmospheric conditions without the use of heavy metal catalysts .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing it with other monomers like N-isopropyl acrylamide to create thermoresponsive super water absorbent hydrogels and superporous hydrogels. These hydrogels are used in various applications, including wound infection models and superabsorbent materials .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfopropyl acrylate undergoes various chemical reactions, including polymerization and cross-linking. It is commonly used in the synthesis of hydrogels, where it reacts with other monomers to form cross-linked polymer networks .
Common Reagents and Conditions: The polymerization process typically involves the use of UV light as an initiator and cross-linking agents like N, N′-methylenebisacrylamide. The reactions are carried out in an aqueous environment under atmospheric conditions .
Major Products Formed: The primary products formed from these reactions are hydrogels with unique properties such as high water absorbency, thermoresponsiveness, and superporosity. These hydrogels are used in various applications, including biomedical and industrial fields .
Scientific Research Applications
3-Sulfopropyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Sulfopropyl acrylate involves its ability to introduce polar sites into polymer chains. This property enhances the hydrophilicity and water absorbency of the resulting hydrogels. The compound’s sulfo group interacts with water molecules, allowing the hydrogels to retain large amounts of water .
Comparison with Similar Compounds
- 2-Acrylamido-2-methylpropane sulfonic acid
- Sodium styrene sulfonate
- Potassium 3-sulphonatopropyl acrylate
Comparison: 3-Sulfopropyl acrylate is unique due to its ability to form highly absorbent and thermoresponsive hydrogels. Compared to similar compounds, it offers better water absorbency and stability in aqueous environments. Its ability to introduce polar sites into polymer chains makes it a valuable compound in various applications .
Properties
CAS No. |
39121-78-3 |
|---|---|
Molecular Formula |
C6H10O5S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-prop-2-enoyloxypropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10) |
InChI Key |
NYUTUWAFOUJLKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


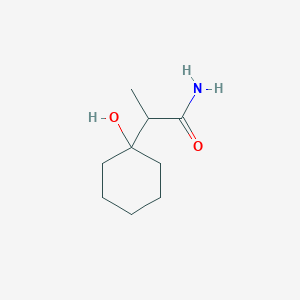
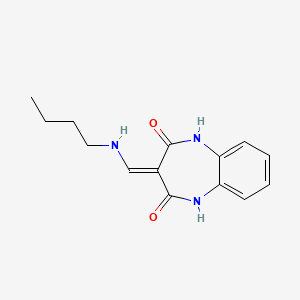

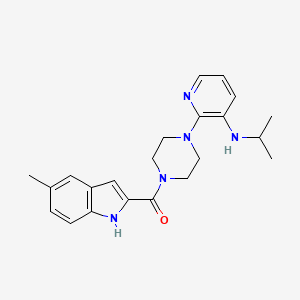
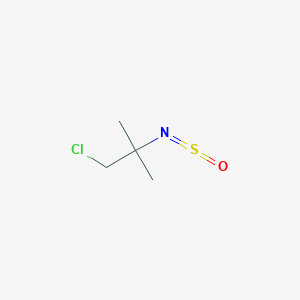
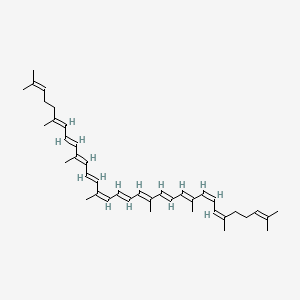
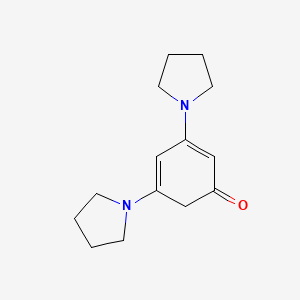



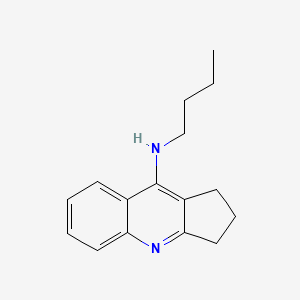
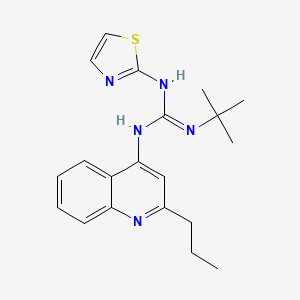

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)
